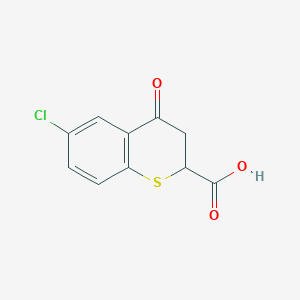
6-Chloro-4-oxothiochromane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-oxothiochromane-2-carboxylic acid is a chemical compound with the molecular formula C10H7ClO3S. It is characterized by the presence of a chlorine atom, a thiochromane ring, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-oxothiochromane-2-carboxylic acid typically involves the chlorination of thiochromane derivatives followed by oxidation and carboxylation reactions. One common method includes the use of thiochromanone as a starting material, which undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride. The resulting chlorinated intermediate is then oxidized using agents such as potassium permanganate or chromium trioxide to introduce the oxo group. Finally, carboxylation is achieved through the reaction with carbon dioxide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-oxothiochromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 6-chloro-4-hydroxythiochromane-2-carboxylic acid.
Substitution: Formation of various substituted thiochromane derivatives
Scientific Research Applications
6-Chloro-4-oxothiochromane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 6-Chloro-4-oxothiochromane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s oxo and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 6-Chloro-4-oxochroman-2-carboxylic acid
- 6-Bromo-4-oxothiochromane-2-carboxylic acid
- 6-Chloro-4-oxo-4H-chromene-2-carboxylic acid
Comparison: 6-Chloro-4-oxothiochromane-2-carboxylic acid is unique due to the presence of a sulfur atom in the thiochromane ring, which can influence its chemical reactivity and biological activity. Compared to its oxygen-containing analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C10H7ClO3S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
6-chloro-4-oxo-2,3-dihydrothiochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3S/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) |
InChI Key |
MHGIWGIQIPLCSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=C(C1=O)C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


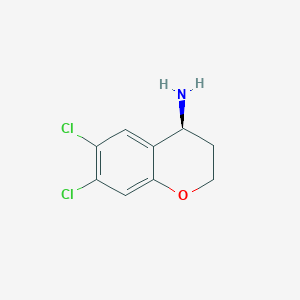

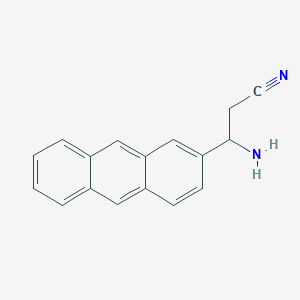
![7-Aminothieno[2,3-c]pyridine-3-carboxylicacid](/img/structure/B13036632.png)



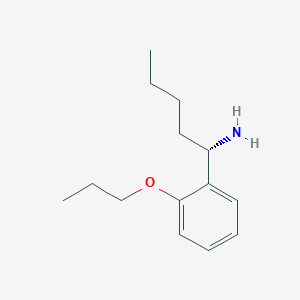

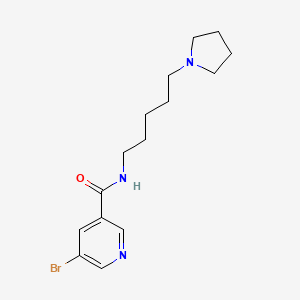


![5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B13036683.png)

